molecular formula C11H13NO2 B13623950 rac-(3R,4R)-4-benzoyloxolan-3-amine

rac-(3R,4R)-4-benzoyloxolan-3-amine

Katalognummer: B13623950
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: NIRDMPWJYQTMJJ-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(3R,4R)-4-benzoyloxolan-3-amine is a chiral compound that belongs to the class of oxolanes It is characterized by the presence of a benzoyl group attached to the oxolane ring, which is further substituted with an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-benzoyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzoyl-substituted precursor with an amine source in the presence of a catalyst can lead to the formation of the desired oxolane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

rac-(3R,4R)-4-benzoyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl-substituted oxolanes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of rac-(3R,4R)-4-benzoyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone

InChI

InChI=1S/C11H13NO2/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2/t9-,10-/m1/s1

InChI-Schlüssel

NIRDMPWJYQTMJJ-NXEZZACHSA-N

Isomerische SMILES

C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2

Kanonische SMILES

C1C(C(CO1)N)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.